[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid [(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480139
InChI: InChI=1S/C17H24N2O4/c1-19(11-16(20)21)15-10-6-5-9-14(15)18-17(22)23-12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3,(H,18,22)(H,20,21)
SMILES: CN(CC(=O)O)C1CCCCC1NC(=O)OCC2=CC=CC=C2
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol

[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13480139

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid -

Specification

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
IUPAC Name 2-[methyl-[2-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid
Standard InChI InChI=1S/C17H24N2O4/c1-19(11-16(20)21)15-10-6-5-9-14(15)18-17(22)23-12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3,(H,18,22)(H,20,21)
Standard InChI Key QUSLUAJKBIGKCI-UHFFFAOYSA-N
SMILES CN(CC(=O)O)C1CCCCC1NC(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CC(=O)O)C1CCCCC1NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name is 2-[methyl-(2-phenylmethoxycarbonylaminocyclohexyl)amino]acetic acid, reflecting its three key functional groups:

  • Benzyloxycarbonyl (Cbz) group: A common amine-protecting group in peptide synthesis .

  • Cyclohexyl ring: Provides conformational rigidity, influencing pharmacokinetic properties .

  • Acetic acid moiety: Enhances solubility and enables further functionalization via esterification or amidation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₄
Molecular Weight320.4 g/mol
IUPAC Name2-[methyl-(2-phenylmethoxycarbonylaminocyclohexyl)amino]acetic acid
CAS NumberNot explicitly listed (related compound: 1083246-73-4)
SMILESCN(CC(=O)O)C1CCCCC1NC(=O)OCC2=CC=CC=C2
Key Functional GroupsCbz-protected amine, methylamino, carboxylic acid

Synthesis and Modifications

Synthetic Routes

The compound is synthesized through sequential protection and functionalization steps:

  • Cyclohexylamine modification: Introduction of the methylamino group via alkylation or reductive amination .

  • Cbz protection: Reaction with benzyl chloroformate to protect the amine .

  • Acetic acid incorporation: Attachment via nucleophilic substitution or coupling reactions .

A related compound, 2-(1-((((benzyloxy)carbonyl)amino)methyl)cyclohexyl)acetic acid (CAS: 1083246-73-4), is synthesized via ring-closing metathesis (RCM) followed by aza-Michael addition, highlighting the versatility of cyclohexane scaffolds in organic synthesis .

Key Reactions

  • Deprotection: The Cbz group is removed via catalytic hydrogenation or acidic hydrolysis, enabling downstream modifications .

  • Esterification: The carboxylic acid is converted to methyl or benzyl esters for improved bioavailability .

Applications in Medicinal Chemistry

Peptide Synthesis

The Cbz group’s stability under basic conditions makes the compound valuable in solid-phase peptide synthesis (SPPS). For example, Cbz-Gly-Gly-OMe (PubChem CID: 297850) demonstrates its utility as a dipeptide building block .

Drug Discovery

  • β-Lactamase Inhibitors: Structural analogs are explored for antibiotic adjuvants due to their ability to enhance β-lactam efficacy .

  • Anticonvulsants: Modifications at the 3-oxy site (e.g., methyl or methoxy groups) correlate with activity in seizure models, as seen in lacosamide derivatives .

Table 2: Biological Activity of Related Compounds

CompoundActivityMechanism
Lacosamide (C₁₃H₁₈N₂O₃)AnticonvulsantSodium channel modulation
2-(1-((Cbz-amino)methyl)cyclohexyl)acetic acidProteasome inhibition (in vitro)Peptidomimetic binding

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group .

  • Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic environments .

Spectroscopic Data

  • NMR: Key signals include δ 1.2–1.8 (cyclohexyl protons), δ 3.2 (N-methyl), and δ 7.3–7.5 (aromatic Cbz protons) .

  • MS: Molecular ion peak at m/z 320.4 (M⁺) with fragmentation patterns indicative of Cbz and cyclohexyl cleavage .

Related Compounds and Derivatives

Structural Analogs

  • N-Cbz-N-methylglycine (CAS: 39608-31-6): Simplified derivative used in peptide backbone modifications .

  • 2-Cyclohexyl-2-(methylamino)acetic acid (PubChem CID: 224395): Devoid of Cbz protection, explored for conformational studies .

Pharmacologically Active Derivatives

  • Adenophostin A analogs: Cyclohexyl-carbamic acid derivatives show Ca²⁺-releasing activity in intracellular signaling .

  • Xylopyranoside-based agonists: Demonstrate enhanced binding to inositol trisphosphate receptors .

Industrial and Research Significance

  • Catalysis: Palladium-mediated cross-coupling reactions leverage the Cbz group’s orthogonal reactivity .

  • Green Chemistry: Recent advances employ TEMPO oxidation and RCM for eco-friendly synthesis .

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